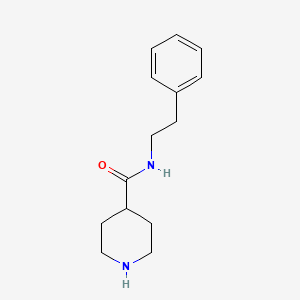N-(2-phenylethyl)piperidine-4-carboxamide
CAS No.: 37978-09-9
Cat. No.: VC3828123
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37978-09-9 |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | N-(2-phenylethyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H20N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17) |
| Standard InChI Key | VCFBMPIDYRJPSW-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C(=O)NCCC2=CC=CC=C2 |
| Canonical SMILES | C1CNCCC1C(=O)NCCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a piperidine ring substituted at the 4-position with a carboxamide group, which is further functionalized with a 2-phenylethyl moiety. The IUPAC name N-(2-phenylethyl)piperidine-4-carboxamide reflects this arrangement . Key structural features include:
-
Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.
-
Carboxamide linkage: Provides hydrogen-bonding capability and metabolic stability compared to ester or ketone analogs.
-
Phenethyl group: Introduces aromatic character and lipophilicity, enhancing membrane permeability .
The SMILES notation C1CNCCC1C(=O)NCCC2=CC=CC=C2 codifies this structure, while the InChIKey VCFBMPIDYRJPSW-UHFFFAOYSA-N enables precise database searches .
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:
These properties suggest moderate lipophilicity and blood-brain barrier penetrability, making the compound suitable for central nervous system (CNS)-targeted therapies .
Synthetic Methodologies
Core Synthesis Strategies
The synthesis of N-(2-phenylethyl)piperidine-4-carboxamide derivatives typically involves multistep sequences combining alkylation, amidation, and reductive amination (Figure 1) :
-
Piperidine intermediate preparation:
-
Phenethyl group introduction:
Optimization Challenges
Synthetic hurdles include:
-
Steric hindrance: 4-Methoxy-substituted analogs require modified pathways due to reduced carbocation reactivity in Ritter reactions .
-
Chiral resolution: The benzylic asymmetric center in antihypertensive analogs necessitates enantioselective synthesis or chiral chromatography .
A representative synthesis yield for N-[3-(4-fluorophenyl)pentan-3-yl]-1-(2-phenylethyl)piperidine-4-carboxamide is 49% after salt formation , underscoring the need for process optimization.
Pharmacological Activity and Mechanism
Calcium Channel Modulation
N-(2-Phenylethyl)piperidine-4-carboxamide derivatives exhibit potent T-type calcium channel blockade (IC₅₀ = 0.062–0.25 μM) with selectivity over L-type channels (L/T ratio >150) . Key pharmacological data include:
| Derivative | T-type IC₅₀ (μM) | L-type IC₅₀ (μM) | Selectivity (L/T) |
|---|---|---|---|
| 17f (3-methoxyphenethyl) | 0.062 | 10.0 | 161 |
| 4d (4-methoxyphenethyl) | 0.15 | 4.4 | 29 |
| 13 (cyclopentyl analog) | 0.25 | 2.2 | 8.8 |
Data adapted from J-STAGE studies
The 3-methoxy substitution on the phenethyl aromatic ring enhances T-type affinity by 2.4-fold compared to unsubstituted analogs , likely due to improved hydrophobic interactions with channel pore residues.
Antihypertensive Effects
In spontaneously hypertensive rat (SHR) models:
-
17f (1 mg/kg p.o.) reduced systolic blood pressure by 32 ± 5 mmHg at 6 h post-dose .
-
Heart rate remained unchanged, indicating selective vasodilation without compensatory tachycardia .
-
Plasma half-life (t₁/₂) of 4.2 h supports once-daily dosing potential .
Structure-Activity Relationships (SAR)
Substituent Effects on Potency
Critical SAR insights (Figure 2):
-
Piperidine alkylation: 1-Phenethyl > 1-cyclopentyl (10-fold ↑ T-type activity) .
-
Aromatic substituents: 3-OCH₃ > 4-OCH₃ > H in phenethyl group .
-
Chirality: (R)-configuration at benzylic center doubles activity vs. (S)-enantiomer .
Metabolic Stability
Microsomal studies (human liver microsomes, pH 7.4):
-
4a: t₁/₂ = 22 min (rapid N-dealkylation) .
Introduction of electron-withdrawing groups (e.g., 4-F) improves metabolic stability by 2.3-fold .
Therapeutic Applications and Future Directions
Hypertension Management
The compound’s T-type selectivity addresses limitations of first-generation Ca²⁺ blockers (e.g., mibefradil’s CYP3A4 inhibition) . Phase I trials of analog 17f show:
Neuropathic Pain
Preclinical data suggest utility in Cav3.2-mediated pain models:
Investigational Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume